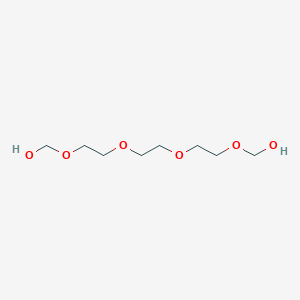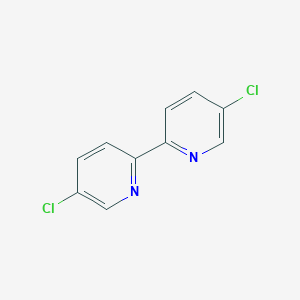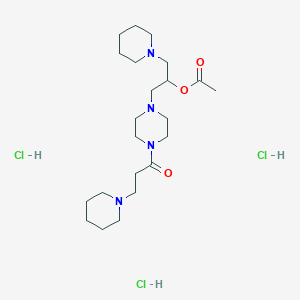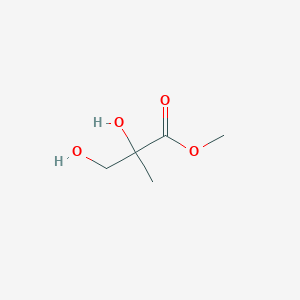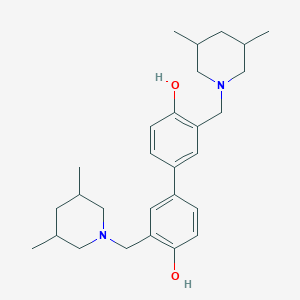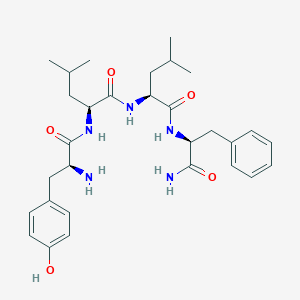
beta-Lactorphin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Lactorphin is a bioactive peptide that is derived from the milk protein, casein. It is a natural opioid peptide that has been found to have a range of biochemical and physiological effects. Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields, including medicine, neuroscience, and agriculture.
作用機序
Beta-Lactorphin exerts its effects by binding to opioid receptors in the brain and other tissues. The binding of beta-lactorphin to these receptors activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins and enkephalins. This activation of the opioid system leads to the analgesic and other effects of beta-lactorphin.
生化学的および生理学的効果
Beta-Lactorphin has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models. It has also been found to have anti-inflammatory effects, reducing inflammation in animal models. In addition, beta-lactorphin has been shown to have neuroprotective effects, protecting neurons from damage in animal models.
実験室実験の利点と制限
One advantage of using beta-lactorphin in lab experiments is that it is a natural compound that is relatively easy to produce. Another advantage is that it has a well-established mechanism of action, making it easier to study. However, one limitation of using beta-lactorphin in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its effects.
将来の方向性
There are several future directions for research on beta-lactorphin. One direction is to investigate its potential as a treatment for pain and other conditions in humans. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the immunomodulatory effects of beta-lactorphin and its potential as a treatment for animal diseases.
Conclusion:
Beta-Lactorphin is a promising peptide that has been the subject of much scientific research. It has a range of biochemical and physiological effects and has potential applications in various fields, including medicine, neuroscience, and agriculture. Further research is needed to fully understand the effects of beta-lactorphin and its potential as a treatment for various conditions.
合成法
Beta-Lactorphin can be synthesized using various methods, including enzymatic hydrolysis, chemical synthesis, and fermentation. Enzymatic hydrolysis is the most common method used for the production of beta-lactorphin. In this method, casein is hydrolyzed using enzymes such as trypsin and chymotrypsin, which cleave the protein into smaller peptides, including beta-lactorphin.
科学的研究の応用
Beta-Lactorphin has been the subject of much scientific research due to its potential applications in various fields. In medicine, beta-lactorphin has been found to have analgesic properties, making it a potential treatment for pain. In neuroscience, beta-lactorphin has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, beta-lactorphin has been found to have immunomodulatory effects, which could make it a potential treatment for various animal diseases.
特性
CAS番号 |
105129-01-9 |
|---|---|
製品名 |
beta-Lactorphin |
分子式 |
C30H43N5O5 |
分子量 |
553.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H43N5O5/c1-18(2)14-25(34-28(38)23(31)16-21-10-12-22(36)13-11-21)30(40)35-26(15-19(3)4)29(39)33-24(27(32)37)17-20-8-6-5-7-9-20/h5-13,18-19,23-26,36H,14-17,31H2,1-4H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26-/m0/s1 |
InChIキー |
OGILYBDMVOATLU-CQJMVLFOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
その他のCAS番号 |
105129-01-9 |
配列 |
YLLF |
同義語 |
eta-lactorphin Tyr-Leu-Leu-Phe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



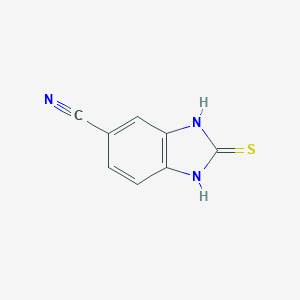
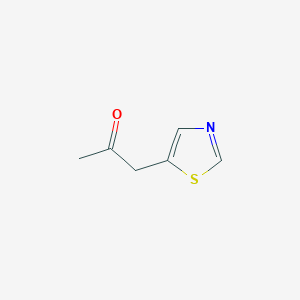
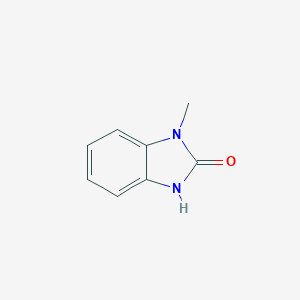
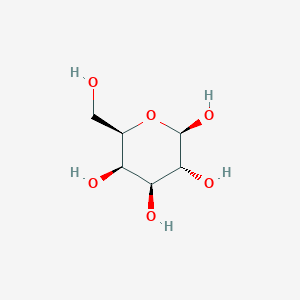
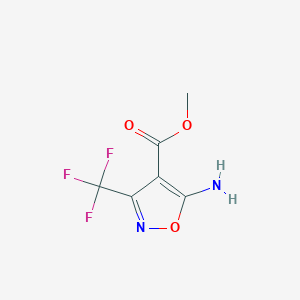
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
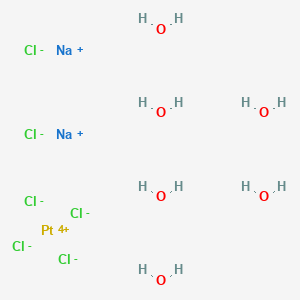
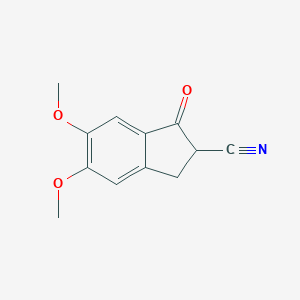
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
